2-(2-Bromophenyl)pyridine
Description
Contextual Significance in Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are a cornerstone of modern chemistry. Pyridine (B92270), an aromatic heterocycle containing one nitrogen atom, is a particularly important motif found in a vast array of natural products, pharmaceuticals, and functional materials. The inclusion of a pyridine ring in a molecule can significantly influence its chemical and physical properties.
The significance of 2-(2-Bromophenyl)pyridine in this context lies in its dual-functionality. It combines the electronic properties and coordination capabilities of the pyridine ring with the reactivity of the bromophenyl group. The bromine atom, positioned on the adjacent phenyl ring, is a key functional handle. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. bohrium.com This reactivity allows chemists to introduce a wide range of substituents at the bromine position, thereby creating diverse libraries of new compounds. evitachem.com Consequently, this compound is not just a static molecule but a dynamic intermediate used to build more elaborate heterocyclic systems, such as pyrimidinones (B12756618) and imidazo[1,2-a]pyridines, which are themselves subjects of intensive research. vulcanchem.com
Role as a Privileged Scaffold in Contemporary Organic Synthesis
The concept of a "privileged scaffold" is central to modern drug discovery and materials science. A privileged structure is a molecular framework that is capable of binding to multiple biological targets or exhibiting a range of useful properties upon relatively minor chemical modifications. researchgate.net These scaffolds serve as a validated starting point for the development of new functional molecules.
The 2-phenylpyridine (B120327) framework, the core of this compound, is considered a privileged scaffold. This structure is prevalent in a variety of applications, from pharmaceutical agents to the ligands used in organic light-emitting diodes (OLEDs). The utility of this compound as a precursor to these scaffolds is immense. By leveraging the reactive bromine atom, researchers can systematically modify the structure to fine-tune its properties. For instance, replacing the bromine with different aryl groups via cross-coupling can alter the electronic and steric characteristics of the molecule, leading to new compounds with potential applications in fields like medicinal chemistry and materials science. smolecule.com The ability to use this single, relatively simple starting material to generate a multitude of complex and functionally diverse molecules underscores its role as a key building block in contemporary organic synthesis. lookchem.com
Applications of this compound Derivatives
| Field | Application | Reference |
|---|---|---|
| Organic Synthesis | Building block for complex heterocycles. | lookchem.com |
| Medicinal Chemistry | Intermediate for pharmaceutical compounds. | lookchem.comchemimpex.com |
| Materials Science | Precursor for organic semiconductors and ligands for functional metal complexes. | lookchem.comtcichemicals.comchemscene.com |
| Catalysis | Used to create ligands for coordination complexes. | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGXNALKPNFUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529786 | |
| Record name | 2-(2-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109306-86-7 | |
| Record name | 2-(2-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 2 Bromophenyl Pyridine and Key Precursors
Direct Synthetic Routes
Direct synthesis methods offer a straightforward approach to 2-(2-Bromophenyl)pyridine by introducing the bromo substituent onto a 2-phenylpyridine (B120327) core or by coupling appropriate aniline (B41778) and pyridine (B92270) derivatives.
Reaction of 2-Phenylpyridine with Brominating Agents
The direct bromination of 2-phenylpyridine presents a regioselectivity challenge. While direct electrophilic bromination of 2-phenylpyridine can be difficult, specialized methods have been developed. Ruthenium-catalyzed C-H bromination has emerged as a powerful tool for achieving meta-selectivity on the phenyl ring of 2-phenylpyridine derivatives. nih.govwiley.com For instance, using a catalyst like [{Ru(p-cymene)Cl2}2] with a brominating agent such as tetrabutylammonium (B224687) tribromide can functionalize the meta C-H bond. nih.govwiley.com This method is notable for its ability to introduce a bromine atom at a position that is otherwise difficult to access, yielding products that are primed for further derivatization. nih.gov Research has shown that while reagents like N-bromosuccinimide (NBS) and bromine alone give minimal conversion to the meta-brominated product, the ruthenium catalyst is key to achieving the desired outcome. wiley.com The reaction is highly selective for mono-bromination, even with an excess of the brominating agent. wiley.com
Another approach involves the use of a Ru(I) catalyst, such as [Ru(π-C5H5)(CO)2]2, in the presence of an oxidant like PhI(OCOCF3)2 and NBS as the brominating agent. rsc.org This system has been shown to provide excellent yields of the mono-meta-brominated product. rsc.org The choice of solvent can be critical, with some methods showing a strong preference for solvents like DMA. rsc.org
| Catalyst | Brominating Agent | Key Features | Reference |
| [{Ru(p-cymene)Cl2}2] | Tetrabutylammonium tribromide | Meta-selective C-H bromination | nih.govwiley.com |
| [Ru(π-C5H5)(CO)2]2 / PhI(OCOCF3)2 | N-Bromosuccinimide (NBS) | High yield of mono-meta-brominated product | rsc.org |
Approaches from Bromoanilines and Pyridine
A classical and effective method for synthesizing this compound involves the reaction of 2-bromoaniline (B46623) with pyridine. This synthesis typically proceeds via a diazotization reaction. 2-Bromoaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, at low temperatures to form a diazonium salt. prepchem.com This intermediate is then added to an excess of pyridine, which acts as both a reactant and a solvent, at an elevated temperature. prepchem.com Following the reaction, the excess pyridine is removed, and the product is isolated and purified, often through chromatography, to yield this compound as an oil. prepchem.com
Precursor Synthesis and Functionalization
The synthesis of this compound can also be approached by building the molecule from its constituent rings, allowing for greater control over substituent placement.
Derivatization of Pyridine Ring Systems
The derivatization of the pyridine ring is a common strategy. For example, 2,6-dibromopyridine (B144722) can serve as a starting material. Through a Suzuki-Miyaura cross-coupling reaction, one of the bromine atoms can be selectively substituted with a 2-bromophenyl group, leading to the formation of 2-bromo-6-(2-bromophenyl)pyridine. bohrium.com This method provides a versatile route to asymmetrically substituted dipyridyl compounds.
Synthesis via Organometallic Intermediates (e.g., Boronic Acids in Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and provides a powerful method for constructing the C-C bond between the phenyl and pyridine rings. bohrium.comnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov
For the synthesis of this compound, one could envision the coupling of 2-bromopyridine (B144113) with (2-bromophenyl)boronic acid or, conversely, the coupling of a pyridine-2-boronic acid derivative with 1,2-dibromobenzene. The former approach is often preferred due to the commercial availability and stability of the starting materials. The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligands, base, and solvent system. nih.govrsc.org For instance, catalysts like Pd(PPh3)4 are commonly used in conjunction with bases such as potassium carbonate or cesium carbonate. rsc.orgorgsyn.org
| Reactant 1 | Reactant 2 | Catalyst | Key Features | Reference |
| 2-Bromopyridine | (2-Bromophenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh3)4) | Forms the C-C bond between the two rings. | nih.gov |
| 2,6-Dibromopyridine | (2-Bromophenyl)boronic acid | Pd(0) catalyst | Selective mono-arylation to form 2-bromo-6-(2-bromophenyl)pyridine. | bohrium.com |
| N-(2-bromophenyl)acetamide | 2,4,6-trivinylcyclotriboroxane-pyridine complex | Tetrakis(triphenylphosphine)palladium(0) | A challenging substrate for cross-coupling, demonstrating the versatility of the method. | orgsyn.org |
Multi-Step Approaches to Related Structural Motifs
The synthesis of more complex molecules containing the this compound moiety often requires multi-step synthetic sequences. These approaches allow for the introduction of various functional groups and the construction of intricate molecular architectures.
For example, a multi-step synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine starts from 4-bromo-2-bromomethylphenol. google.com This involves protection of the phenolic group, followed by the formation of a boronic acid, a Suzuki coupling with 2-bromopyridine, oxidation of the benzylic position, and finally deprotection and rearrangement to yield the target molecule. google.com Such multi-step strategies are crucial for accessing derivatives with specific substitution patterns for applications in medicinal chemistry and materials science. smolecule.comacs.org
Another example is the synthesis of benzofuropyridines, which can be achieved through a one-pot procedure involving a directed ortho-lithiation, zincation, Negishi cross-coupling of a fluoropyridine with a 2-bromophenyl acetate (B1210297), and a subsequent intramolecular nucleophilic aromatic substitution. nih.gov This demonstrates how the this compound framework can be a key intermediate in the construction of fused heterocyclic systems.
Synthesis of 3-[(2-Bromophenyl)ethynyl]pyridine Analogs
The synthesis of 3-[(2-bromophenyl)ethynyl]pyridine analogs is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org
A general approach involves the reaction of 1-bromo-2-iodobenzene (B155775) with 3-ethynylpyridine. beilstein-journals.org The Sonogashira coupling is typically catalyzed by a combination of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI), in the presence of a base such as triethylamine (B128534) (Et₃N). wikipedia.orgsoton.ac.uk The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. soton.ac.uk
The reaction conditions can be optimized for different substrates. For instance, a copper-free Sonogashira reaction has been developed using an air-stable monoligated precatalyst, [DTBNpP]Pd(crotyl)Cl, which can be effective at room temperature. nih.gov The choice of base and solvent can also influence the reaction's efficiency, with combinations like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in dimethyl sulfoxide (B87167) (DMSO) showing high yields. nih.gov
Research has demonstrated the synthesis of various alkynyl-substituted pyridines using these methods. For example, the coupling of 2-amino-3-bromopyridines with a range of terminal alkynes has been successfully carried out using a catalytic system of palladium trifluoroacetate (B77799) [Pd(CF₃COO)₂], triphenylphosphine (B44618) (PPh₃), and CuI in dimethylformamide (DMF) at 100°C, affording the desired products in high yields. scirp.org
Interactive Data Table: Sonogashira Coupling for Pyridine Analogs
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield (%) |
| 2-Amino-3-bromopyridine (B76627) | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100°C | 96 |
| 1-Bromo-2-iodobenzene | 3-Ethynylpyridine | PdCl₂(PPh₃)₂, CuI | DIPEA | DMF | 55°C | Good |
| 6-Bromo-3-fluoropicolinonitrile | 4-Ethylphenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temp | High |
| 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile (B52724) | Room Temp | High |
Routes to Brominated Phenylpyridine Isomers
The synthesis of various brominated phenylpyridine isomers often utilizes the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide. csic.es
For the synthesis of 2-bromo-6-phenylpyridine , a common starting material is 2,6-dibromopyridine. In a typical Suzuki-Miyaura coupling, 2,6-dibromopyridine is reacted with phenylboronic acid. A high yield of 93% has been reported using a catalytic system of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a 1,4-dioxane/water solvent system under an inert atmosphere.
Another route to this isomer involves the diazotization of 2-amino-6-phenylpyridine (B30124) with nitrous acid (HNO₂) in hydrobromic acid (HBr), followed by a copper(I)-catalyzed decomposition of the resulting diazonium salt.
The synthesis of 2,6-bis(2-bromophenyl)pyridine and other diarylated pyridines has also been accomplished via the Suzuki-Miyaura protocol. Starting from 2,6-dibromopyridine, reaction with (2-bromophenyl)boronic acid in the presence of a palladium catalyst and a base can yield the desired di-substituted product. bohrium.com Similarly, 2,6-bis(3-bromophenyl)pyridine has been synthesized from α-[N-pyridinium]-3'-bromoacetophenone bromide and β-[N,N-dimethylamino]-3'-bromopropiophenone hydrochloride, with the product being purified by chromatography to yield the final compound. nih.gov
Iron-catalyzed cyclization reactions provide an alternative route. For example, 2,6-bis(4-bromophenyl)-4-phenylpyridine has been synthesized with an 85% yield from the corresponding ketoxime acetate and aldehyde. rsc.org
Interactive Data Table: Synthesis of Brominated Phenylpyridine Isomers
| Product | Starting Material(s) | Method | Catalyst/Reagents | Yield (%) | Reference |
| 2-Bromo-6-phenylpyridine | 2,6-Dibromopyridine, Phenylboronic acid | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, TBAB | 93 | |
| 2,6-Bis(2-bromophenyl)pyridine | 2,6-Dibromopyridine, (2-Bromophenyl)boronic acid | Suzuki-Miyaura Coupling | Pd(0) catalyst | High | bohrium.com |
| 2,6-Bis(3-bromophenyl)pyridine | α-[N-Pyridinium]-3'-bromoacetophenone bromide, β-[N,N-dimethylamino]-3'-bromopropiophenone hydrochloride | Cyclization | - | 50 | nih.gov |
| 2,6-Bis(4-bromophenyl)-4-phenylpyridine | Ketoxime acetate, Aldehyde | Iron-catalyzed Cyclization | Iron catalyst | 85 | rsc.org |
Advanced Reaction Chemistry and Mechanistic Investigations of 2 2 Bromophenyl Pyridine
Catalytic Functionalization Pathways
Palladium-Catalyzed Transformations
The carbon-bromine bond in 2-(2-bromophenyl)pyridine is a key functional group that enables a wide array of palladium-catalyzed reactions. These transformations are crucial in the fields of medicinal chemistry and materials science for constructing complex molecular frameworks. The strategic ortho positioning of the bromine atom relative to the pyridyl nitrogen imparts unique reactivity and the potential for chelation-assisted catalysis.
The Suzuki-Miyaura coupling stands as a robust and extensively utilized palladium-catalyzed cross-coupling reaction for forging carbon-carbon bonds. For this compound, this reaction facilitates the introduction of diverse aryl and vinyl groups at the 2-position of the phenyl ring. Such transformations are essential for the synthesis of biaryl and polyaryl structures, which are prevalent motifs in pharmaceuticals and organic electronic materials.
Research has shown that this compound effectively couples with a variety of boronic acids and their derivatives. For example, its reaction with phenylboronic acid proceeds with high efficiency using a palladium catalyst like Pd(PPh₃)₄ and a base, yielding 2-(biphenyl-2-yl)pyridine. researchgate.netnih.gov The selection of the appropriate catalyst, base, and solvent system is critical for maximizing product yields and minimizing the formation of byproducts. These reactions are fundamental in generating precursors for advanced materials and specialized ligands. beilstein-journals.orgrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 2-(Biphenyl-2-yl)pyridine | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2-(4'-Methoxybiphenyl-2-yl)pyridine | 88 |
The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide under nickel or palladium catalysis, presents a valuable alternative to the Suzuki-Miyaura coupling. wikipedia.org It is especially advantageous when working with organometallic reagents that are incompatible with the basic conditions often necessary for Suzuki reactions. For this compound, Negishi coupling opens up a pathway to introduce a variety of alkyl, aryl, and heteroaryl substituents. researchgate.net
A common approach involves the preparation of the required organozinc reagents from corresponding organolithium or Grignard reagents, followed by transmetalation with a zinc salt like ZnCl₂. The subsequent palladium-catalyzed coupling with this compound affords the desired products. nih.govillinois.edu This methodology has been successfully employed in the synthesis of intricate ligands and intermediates for organic light-emitting diodes (OLEDs). acs.org
Table 2: Examples of Negishi Cross-Coupling Reactions with this compound
| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-(Biphenyl-2-yl)pyridine | 85 |
| Ethylzinc iodide | Pd(dppf)Cl₂ | THF | 2-(2-Ethylphenyl)pyridine | 78 |
The Buchwald-Hartwig amination is a pivotal method in contemporary organic synthesis, facilitating the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of aryl halides with amines. organic-chemistry.org When applied to this compound, this reaction permits the introduction of a wide range of primary and secondary amines, leading to the synthesis of diverse N-arylpyridines. researchgate.netnih.gov These products hold considerable interest in medicinal chemistry due to their frequent appearance in biologically active compounds. acs.org
The success of the Buchwald-Hartwig amination of this compound is highly contingent on the specific choice of palladium catalyst, ligand, and base. wiley.com Bulky, electron-rich phosphine (B1218219) ligands, such as those pioneered by Buchwald and Hartwig, are often crucial for achieving high catalytic turnover. The reaction conditions must be meticulously optimized to suit the specific amine coupling partner and to suppress potential side reactions.
Table 3: Examples of Buchwald-Hartwig Amination Reactions with this compound
| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-(2-(Pyridin-2-yl)phenyl)aniline | 90 |
| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 4-(2-(Pyridin-2-yl)phenyl)morpholine | 85 |
In addition to the classic Buchwald-Hartwig amination, palladium catalysis enables a wider spectrum of C-N and C-O bond-forming reactions starting from this compound. These include couplings with amides, carbamates, and alcohols, which provide access to a greater variety of functionalized biaryl compounds. nih.govbeilstein-journals.org These transformations often necessitate specific catalytic systems to address the challenges posed by less nucleophilic coupling partners.
For instance, the palladium-catalyzed C-N bond formation with amides, known as the Buchwald-Hartwig-type amidation, can be utilized to synthesize N-acyl derivatives. In a similar vein, the coupling with alcohols or phenols, often termed the Buchwald-Hartwig etherification, permits the construction of diaryl ethers. dokumen.pub These reactions significantly broaden the synthetic utility of this compound as a versatile building block for creating complex organic molecules.
Table 4: Examples of Palladium-Catalyzed C-N and C-O Bond Formations with this compound
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzamide | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | N-(2-(Pyridin-2-yl)phenyl)benzamide | 78 |
| Phenol | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | 2-(2-Phenoxyphenyl)pyridine | 82 |
Buchwald-Hartwig Amination Analogs
C-H Activation and Functionalization
The strategic positioning of a nitrogen atom in the pyridine (B92270) ring of this compound makes it an exemplary substrate for chelation-assisted C-H bond activation. This directing-group capability facilitates a range of selective functionalization reactions at the otherwise unreactive ortho-C-H bond of the adjacent phenyl ring.
The pyridine nitrogen in this compound acts as an effective directing group, enabling the regioselective activation of the C-H bond at the C-2' position of the phenyl ring. This process is typically mediated by transition metals, which coordinate to the nitrogen atom and subsequently form a stable five-membered cyclometalated intermediate. This directed metallacycle formation is a cornerstone of its advanced reaction chemistry.
Iridium complexes, for instance, have been shown to promote the pyridyl-directed ortho-C-H activation of this compound. acs.org Dimer complexes such as [Ir(μ-Cl)(η2-C8H14)2]2 react with the substrate to yield products resulting from ortho-C-H activation, demonstrating the kinetic preference governed by the metal's ligand sphere. acs.org Similarly, ruthenium-catalyzed reactions have been employed for the ortho-alkylation of 2-phenylpyridines, a closely related substrate class. These methodologies exhibit high selectivity for the formation of ortho-alkylated products, with minimal observation of meta-substituted isomers, underscoring the powerful directing effect of the pyridine moiety. nih.gov
The dual presence of a C-Br bond and an activatable ortho-C-H bond in this compound and its derivatives allows for sophisticated palladium-catalyzed cascade reactions involving carbon monoxide (CO) insertion. These transformations enable the rapid construction of complex polycyclic heterocyclic systems.
A notable example involves the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine (B2405432), a structurally related compound, which undergoes a palladium-catalyzed cascade with CO to produce 11H-indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-one. acs.orgresearchgate.net The proposed mechanism for such transformations generally follows a sequence of well-defined organometallic steps:
Oxidative Addition: The Pd(0) catalyst first undergoes oxidative addition into the C-Br bond.
CO Insertion: The resulting arylpalladium(II) complex readily undergoes migratory insertion of a CO molecule to form an aroylpalladium intermediate.
Intramolecular C-H Activation: The key step involves an intramolecular C-H activation at the ortho-position of the adjacent aromatic ring, leading to a palladacycle.
Reductive Elimination: The final C-C bond is formed via reductive elimination, which releases the polycyclic product and regenerates the active Pd(0) catalyst.
Intriguingly, the reaction pathway can be diverted by additives. In the presence of Cu(OAc)₂, the cascade reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine selectively yields a different polycyclic structure, 6H-chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-one, through a more complex process involving acetoxylation and deacetylation steps alongside CO insertion and C-H activation. acs.orgresearchgate.net
| Substrate Derivative | Conditions | Product | Yield |
|---|---|---|---|
| 2-(2-bromophenyl)imidazo[1,2-a]pyridine | Pd(OAc)₂, PPh₃, K₂CO₃, CO (20 atm), DMA, 120 °C | 11H-indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-one | 85% |
| 2-(2-bromo-5-methylphenyl)imidazo[1,2-a]pyridine | Pd(OAc)₂, PPh₃, K₂CO₃, CO (20 atm), DMA, 120 °C | 2-methyl-11H-indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-one | 81% |
| 2-(2-bromophenyl)imidazo[1,2-a]pyridine | Pd(OAc)₂, PPh₃, K₂CO₃, Cu(OAc)₂, CO (20 atm), DMA, 120 °C | 6H-chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-one | 72% |
Direct arylation has emerged as a powerful, atom-economical method for forming C-C bonds, bypassing the need for pre-functionalized organometallic reagents. In the context of this compound and its analogues, palladium catalysis can facilitate the coupling of C-H bonds with aryl halides.
Research on the closely related substrate 2-(2-bromophenyl)thiophene (B17995) has demonstrated a palladium-catalyzed process involving a 1,4-palladium migration followed by direct arylation. rsc.org This reaction selectively functionalizes the β-position of the thiophene (B33073) ring, showcasing a regiodivergent strategy compared to traditional cross-coupling reactions like Suzuki coupling, which exclusively yield 1,2-diaryl-substituted benzene (B151609) derivatives under similar conditions. rsc.org Such methodologies highlight the potential for direct arylation to create π-extended polycyclic aromatic systems from simple precursors. The success of direct C-H arylation on various electron-deficient and electron-rich heterocycles further supports its applicability to substrates like this compound for creating diverse molecular architectures. sci-hub.senih.gov
Palladium-Catalyzed CO Insertion and Cascade Reactions
Palladium-Mediated Dearomatizing Carbonylation
Palladium-catalyzed dearomatizing carbonylation represents a sophisticated strategy for synthesizing N-fused polycyclic heterocycles. This reaction is particularly effective when applied to derivatives of this compound, such as N-(2-bromophenyl)pyridine-2-amines. acs.orgacs.orgwiley.com
In this transformation, the substrate undergoes a palladium-catalyzed intramolecular cyclocarbonylation. The reaction proceeds through oxidative addition of palladium to the C-Br bond, followed by CO insertion. The crucial step is the subsequent intramolecular nucleophilic attack by the pyridine nitrogen onto the aroyl-palladium intermediate. This attack results in the dearomatization of the pyridine ring and the formation of the fused heterocyclic product, pyrido[2,1-b]quinazolin-11-one. acs.org The use of specific phosphine ligands, such as 1,3-bis(diisobutylphosphino)propane (DIBPP), has been shown to be critical for achieving high yields. acs.orgacs.org This methodology tolerates a variety of substituents on the phenyl ring, with electron-donating groups generally leading to higher yields. acs.org
| Substituent on Phenyl Ring | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H | K₂CO₃ | 100 | 15 | 99 |
| 4-Me | K₂CO₃ | 100 | 15 | 84 |
| 4-OMe | K₂CO₃ | 100 | 15 | 72 |
| 4-F | Cs₂CO₃ | 135 | 15 | 51 |
| 4-Cl | K₂CO₃ | 100 | 15 | 61 |
Copper-Catalyzed Transformations
Beyond palladium, copper catalysts have proven highly effective in mediating unique transformations of this compound, most notably in the challenging area of aromatic fluorination.
The conversion of the aryl-bromide bond in this compound to an aryl-fluoride bond is a synthetically valuable transformation. Copper-catalyzed methods have been developed where the pyridine nitrogen serves as a crucial directing group to facilitate this reaction. Detailed mechanistic studies, combining experimental and high-level theoretical calculations, have provided significant insight into the process. researchgate.netwiley.com
The reaction is understood to proceed predominantly through a Cu(I)/Cu(III) catalytic cycle. researchgate.netdntb.gov.ua Key findings from mechanistic investigations include:
Predominant Pathway: The Cu(I)/Cu(III) mechanism is energetically more favorable than alternative pathways involving Cu(II) radical species. researchgate.net
Oxidative Addition: The cycle is initiated by the oxidative addition of the aryl bromide to a Cu(I)-F complex. While this step has a significant energy barrier, it is not typically the slowest step. wiley.com
Rate-Determining Step: The reductive elimination of the C-F bond from the key pentacoordinated Cu(III) intermediate is the rate-determining step of the catalytic cycle. researchgate.netwiley.com
Alternative Mechanisms: Pathways involving a Cu(II) radical, such as those initiated by single-electron transfer or bromine atom transfer, were found to involve high-energy intermediates and are considered kinetically inviable. researchgate.net
The use of N-heterocyclic carbene (NHC) ligands on the copper center has been shown to mediate this transformation effectively, enabling the use of fluoride (B91410) salts like KF. wiley.comacs.org These findings provide a robust framework for the rational design of more efficient copper-based fluorination catalysts.
| Mechanistic Aspect | Finding | Supporting Evidence |
|---|---|---|
| Dominant Catalytic Cycle | Cu(I)/Cu(III) | DLPNO-CCSD(T) theoretical calculations show lower free energy profile compared to other pathways. |
| Key Intermediate | Pentacoordinated Cu(III) complex | Identified as a central species in both neutral and ionic pathways of the Cu(I)/Cu(III) cycle. |
| Rate-Determining Step | Reductive Elimination | Calculations indicate the highest energy barrier in the catalytic cycle corresponds to the C-F bond-forming reductive elimination. |
| Role of Pyridine | Directing Group | Stabilizes copper intermediates and facilitates oxidative addition. |
| Viability of Cu(II) Radical Pathway | Low | Pathways involving single-electron transfer or bromine atom transfer have high free energy intermediates, making them kinetically unfavorable. |
C-S Bond Formation via S-Arylation and C-H Thiolation
The synthesis of fused sulfur-containing N-heterocycles, which are of significant interest due to their potential biological and optical properties, can be achieved using this compound derivatives. A notable one-pot method involves a copper-catalyzed double C-S bond formation. rsc.org This process proceeds through a sequential Ullmann-type S-arylation and an aerobic oxidative intramolecular C-H thiolation, using potassium sulfide (B99878) (K2S) as the sulfur source. rsc.org
This reaction demonstrates the utility of 2-(2-bromophenyl)imidazo[1,2-a]pyridine in creating complex heterocyclic systems. The reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with K2S leads to the formation of a novel fused benzo[b]thiophene and imidazo[1,2-a]pyridine (B132010) framework. rsc.org Interestingly, when a bromo-substituent is present on the imidazo[1,2-a]pyridine ring system, the S-arylation occurs selectively at the ortho-position of the phenyl ring, leaving the bromine on the imidazole (B134444) group intact. rsc.org This highlights an ortho-substituent effect during the S-arylation process. rsc.org The methodology has also been successfully applied to other heterocyclic compounds, such as substituted 6-(2-bromophenyl)imidazo[2,1-b]thiazoles, which yielded the corresponding thiolation products in moderate yields. rsc.org
Regioselective Ortho-Benzoxylation
Ruthenium-catalyzed C-H activation provides a powerful tool for the regioselective functionalization of aromatic compounds. In the context of this compound, while direct benzoxylation has not been extensively detailed, related transformations on similar N-heterocyclic systems highlight the potential of this approach. For instance, a highly regioselective ortho-benzoxylation of N-alkyl benzamides with aromatic acids has been achieved using a ruthenium(II) complex, [{RuCl2(p-cymene)}2], in the presence of AgSbF6 and (NH4)2S2O8. nih.gov This reaction proceeds via C-H bond activation to afford ortho-benzoxylated N-alkyl benzamides. nih.gov This demonstrates the capability of ruthenium catalysts to direct functionalization to the ortho position of a directing group, a principle that could be extended to substrates like this compound.
Gold-Catalyzed Processes: Oxidant-Free Cross-Coupling
Gold catalysis has emerged as a powerful tool in organic synthesis, and this compound has proven to be a suitable substrate for gold-catalyzed oxidant-free cross-coupling reactions. rsc.orgsemanticscholar.org These reactions, which avoid the need for external oxidants, are often facilitated by the coordinating ability of the pyridine nitrogen. rsc.orgsemanticscholar.org This coordination is thought to favor the oxidative addition of the aryl halide to a Au(I) center, a key step in the catalytic cycle. rsc.orgsemanticscholar.org
The scope of nucleophiles in these gold-catalyzed cross-coupling reactions with 2-(2-halophenyl)pyridines has been expanded to include not only halides and phenols but also amines and amides, representing the first examples of gold(I)-catalyzed C-N bond formation. rsc.orgsemanticscholar.org The reaction conditions typically involve a gold(I) catalyst, such as [Au(NCMe)IPr]SbF6, and a suitable base or pre-formed salt of the nucleophile. rsc.orgsemanticscholar.org For example, the reaction of this compound with sodium ethoxide in ethanol at elevated temperatures yields the corresponding C-O coupling product. rsc.orgsemanticscholar.org The steric hindrance of the alkoxide can influence the reaction yield. rsc.orgsemanticscholar.org
The mechanism of these oxidant-free cross-couplings is believed to proceed through a Au(I)/Au(III) redox cycle. rsc.orgsemanticscholar.org The involvement of aryl-Au(III) species as intermediates has been supported by stoichiometric experiments. rsc.org The synthesis and crystallographic characterization of (N,C)-cyclometalated Au(III) complexes, formed via oxidative addition of a Csp2–I bond, provide strong evidence for their competency as intermediates in these catalytic C-O and C-N coupling reactions. rsc.orgsemanticscholar.org
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
| [Au(NCMe)IPr]SbF6 | EtONa | Ethanol | 110 | 78 (48h) |
| [Au(NCMe)IPr]SbF6 | 2-propoxide | 2-propanol | 110 | 21 |
| [Au(NCMe)IPr]SbF6 | tert-butoxide | tert-butanol | 110 | 4 |
| Data sourced from a study on Au(III)-aryl intermediates in oxidant-free C–N and C–O cross-coupling catalysis. rsc.orgsemanticscholar.org |
Ruthenium-Catalyzed C-H Activation
Ruthenium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. The pyridine moiety in this compound can act as a directing group, facilitating the regioselective functionalization of the phenyl ring. While specific studies focusing solely on this compound are part of a broader field, the principles of ruthenium-catalyzed C-H activation are well-established with closely related substrates like 2-phenylpyridine (B120327). researchgate.netmdpi.com
These reactions typically employ ruthenium catalysts such as [RuCl2(p-cymene)]2 and can be used for a variety of transformations, including arylation, alkylation, and alkenylation. researchgate.netmdpi.comnih.gov The reaction of 2-phenylpyridine with aryl halides, for instance, can lead to both mono- and diarylated products, with the product distribution often influenced by the reaction conditions and the nature of the catalyst. researchgate.netmdpi.com The use of specific ligands and additives can enhance the selectivity for monoarylation. researchgate.net
The proposed mechanism for these transformations often involves the formation of a cyclometalated ruthenium intermediate, where the ruthenium is coordinated to both the pyridine nitrogen and the ortho-carbon of the phenyl ring. mdpi.com This intermediate then undergoes further reaction with the coupling partner, followed by reductive elimination to regenerate the catalyst and afford the functionalized product. mdpi.com
Mechanistic Elucidation Studies
Computational Studies on Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For reactions involving this compound and its derivatives, computational studies have provided valuable insights into reaction pathways, transition state geometries, and the role of various catalytic species.
Density Functional Theory (DFT) Analyses
DFT calculations have been employed to study the structural and electronic properties of this compound and its derivatives, as well as to investigate the mechanisms of reactions in which they participate. bohrium.comiucr.orgiucr.org For instance, the optimized molecular structure, vibrational frequencies, and electronic properties of various arylated pyridine derivatives, including those related to this compound, have been calculated using DFT methods such as B3LYP with basis sets like 6-311++G(d,p). bohrium.comiucr.org These studies provide a detailed understanding of the molecule's geometry and electronic distribution. bohrium.comiucr.orgiucr.org
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these DFT studies. The energy gap between the HOMO and LUMO provides information about the chemical reactivity and stability of the molecule. iucr.orgiucr.org For example, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a derivative of this compound, the HOMO-LUMO energy gap was calculated to understand its electronic properties. iucr.org
DFT has also been instrumental in elucidating the mechanisms of metal-catalyzed reactions. For example, in the context of gold-catalyzed cross-coupling reactions, DFT calculations can help to understand the energetics of the oxidative addition and reductive elimination steps, as well as the stability of the proposed Au(I) and Au(III) intermediates. acs.org Similarly, for ruthenium-catalyzed C-H activation reactions, DFT can be used to model the formation of the cyclometalated intermediate and the subsequent functionalization steps.
Furthermore, DFT studies can be used to investigate the role of solvents in influencing reaction pathways. acs.org The use of continuum solvation models can help to account for the effect of the solvent on the energies of reactants, intermediates, and transition states. acs.org Hirshfeld surface analysis, another tool often used in conjunction with DFT, can provide insights into the intermolecular interactions within the crystal structure of these compounds. iucr.orgiucr.org
Free Energy Profile and Microkinetic Analysis
Theoretical studies on the copper-catalyzed aromatic fluorination of this compound have provided detailed insights into the reaction mechanism through free energy profiles and microkinetic analysis. dntb.gov.uarsc.org Computational models, specifically utilizing a quasi-chemical cluster-continuum approach with high-level electronic energy calculations (DLPNO-CCSD(T)), have been employed to investigate the intricacies of this transformation in an acetonitrile (B52724) solvent. researchgate.net
The research indicates that the reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. dntb.gov.uaresearchgate.net A key finding from the free energy profile is the identification of the rate-determining step. While the oxidative addition step presents a significant barrier, the reductive elimination step is ultimately the slowest and therefore rate-limiting. researchgate.net
Table 1: Calculated Free Energy Barriers for Copper-Catalyzed Fluorination
| Reaction Step | Calculated ΔG‡ (kcal mol⁻¹) |
|---|---|
| Oxidative Addition | 30.8 researchgate.net |
| Overall (Rate-Determining Reductive Elimination) | 32.6 researchgate.net |
| Effective (Cu(I)/Cu(III) Mechanism) | 30.6 researchgate.net |
Experimental Mechanistic Investigations (e.g., Intermediate Characterization)
Experimental studies have been crucial in elucidating the reaction mechanisms involving this compound and its derivatives. These investigations often focus on the isolation and characterization of key reaction intermediates, providing tangible evidence for proposed catalytic cycles.
In the context of N-assisted CPh-H activation, the reaction of 2-(4-bromophenyl)imidazol[1,2-a]pyridine with a platinum precursor, [{Pt(η3-C4H7)(μ-Cl)}2], allows for a step-by-step investigation. acs.org The intermediate complex, [Pt(η3-C4H7)Cl(HC∧N-κN)], has been successfully isolated and fully characterized. acs.org This provides direct evidence for the initial coordination of the nitrogen atom of the pyridine ring to the metal center, which is the first step in the cyclometalation process. acs.org
Similarly, in chelation-assisted carbon-halogen bond activation, the reaction of 2-(2-halophenyl)pyridines with [Rh(PPh3)2(acetone)2]+ has led to the synthesis and characterization of a series of 16-electron, five-coordinate cationic rhodium(III) monohalide complexes. snnu.edu.cn The structures of these intermediates, such as the one derived from this compound, have been confirmed by spectroscopic methods and X-ray crystallography, revealing a five-coordinate geometry. snnu.edu.cn For instance, the Rh-N and Rh-C bond distances in the cyclometalated complex were determined to be 2.047(2) Å and 1.991(3) Å, respectively. snnu.edu.cn
Isotopic labeling experiments have also been employed to trace the origin of atoms in the final products. In a multicomponent reaction to form imidazo[1,2-a]pyridines, an experiment using ¹⁸O₂ confirmed that the oxygen atom in the product originated from the molecular oxygen used in the reaction, as verified by high-resolution mass spectrometry. rsc.org Furthermore, control experiments have helped to establish the reaction sequence. For example, the reaction between benzylic bromide and 2-aminopyridine (B139424) was shown to produce the S_N2 substitution product, which could then react with a terminal alkyne under standard conditions to yield the final cyclized product, confirming a stepwise pathway. rsc.org
Intramolecular Cyclization and Ring Formation Reactions
Synthesis of Fused Heterocyclic Systems
This compound and its analogues are valuable precursors for the synthesis of a variety of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to polycyclic aromatic structures with interesting photophysical and biological properties.
One common strategy is palladium-catalyzed intramolecular arylation. beilstein-journals.org This method has been successfully applied to synthesize novel luminescent heterocyclic systems. beilstein-journals.org Another approach involves a free-radical cyclization. For example, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo intramolecular radical cyclization using tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) and a radical initiator like azobisisobutyronitrile (AIBN) to generate pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives in good yields. beilstein-journals.org
A one-pot, four-step sequence involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (S_NAr) has been developed for the synthesis of benzofuropyridines. nih.gov This methodology utilizes fluoropyridines and 2-bromophenyl acetates to assemble the fused ring system efficiently. nih.gov The final cyclization step occurs via an intramolecular S_NAr of an intermediate biaryl phenol. nih.gov
The synthesis of imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities, can be achieved through the cyclization of 2-aminopyridine derivatives with phenacyl bromides. For instance, 8-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine (B13665758) can be synthesized via a DBU-catalyzed cyclization of 2-amino-3-bromopyridine (B76627) and 2-bromophenacyl bromide. Similarly, imidazo[4,5-b]pyridine skeletons can be constructed from 2-chloro-3-nitropyridine (B167233) through a tandem reaction. acs.org
Furthermore, this compound derivatives can be used to create larger, more complex fused systems like chromeno[4,3-b]pyridines. acs.org These can be synthesized by reacting appropriate precursors under high pressure, leading to the formation of the tricyclic structure. acs.org
Table 2: Examples of Fused Heterocyclic Systems from this compound Derivatives
| Starting Material Type | Reaction Type | Fused Heterocyclic Product |
|---|---|---|
| o-Bromophenyl-substituted pyrrolylpyridinium salt | Free-radical cyclization | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline beilstein-journals.org |
| Fluoropyridine and 2-bromophenyl acetate (B1210297) | Lithiation/Zincation/Negishi/S_NAr | Benzofuropyridine nih.gov |
| 2-Amino-3-bromopyridine and 2-bromophenacyl bromide | DBU-catalyzed cyclization | 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine |
| 2-Chloro-3-nitropyridine derivative | Tandem heterocyclization | Imidazo[4,5-b]pyridine acs.org |
| Thiochromenone derivative and anilines | High-pressure cyclocondensation | Thiochromeno[4,3-b]pyridine acs.org |
N-Assisted C-H Activation Leading to Cyclometalated Compounds
The nitrogen atom of the pyridine ring in this compound and related structures plays a crucial role in directing and assisting the activation of C-H bonds, leading to the formation of cyclometalated compounds. This process is a key step in many catalytic cycles and allows for the selective functionalization of otherwise unreactive C-H bonds.
The pyridine nitrogen acts as a directing group, coordinating to a metal center and positioning it in proximity to a C-H bond on the adjacent phenyl ring, facilitating its cleavage. This chelation-assisted activation has been observed with various transition metals, including rhodium and platinum.
For example, the reaction of 2-(2-halophenyl)pyridines with a rhodium(I) complex leads to the oxidative addition of the C-X bond, assisted by the coordination of the pyridine nitrogen. snnu.edu.cn While this study focused on C-X activation, it highlights the directing effect of the pyridine nitrogen. Similarly, ruthenium-catalyzed C(sp²)-H alkylation has been demonstrated with 2-phenylpyridine derivatives, where the pyridine serves as the directing group to achieve functionalization at the ortho-position of the phenyl ring. nih.gov
A clear example of N-assisted C-H activation is the reaction of 2-(4-bromophenyl)imidazol[1,2-a]pyridine with a platinum(II) precursor. acs.org This reaction proceeds through an initial N-coordination intermediate, which then undergoes intramolecular C-H activation to form a stable C,N-cyclometalated platinum complex. acs.org This process can be performed in a one-pot synthesis or in a stepwise manner, allowing for the isolation of the N-coordinated intermediate. acs.org The resulting cyclometalated compounds are often valuable precursors for synthesizing luminescent materials. acs.org
The directing ability of the pyridine nitrogen is fundamental to these transformations, enabling high selectivity and efficiency in the synthesis of complex organometallic structures. acs.orgnih.gov
Coordination Chemistry and Ligand Design Incorporating the 2 2 Bromophenyl Pyridine Motif
Complexation with Transition Metals
The nitrogen atom of the pyridine (B92270) ring in 2-(2-Bromophenyl)pyridine provides a primary coordination site for metal ions. The compound's ability to act as a ligand has been explored with several transition metals, leading to the synthesis of novel complexes with interesting structural and electronic characteristics.
Palladium Complexes
Palladium complexes incorporating derivatives of phenylpyridine are of significant interest, particularly in the realm of catalysis. While direct studies on this compound are not extensively detailed in the provided results, research on related structures, such as 2-(4-bromophenyl)pyridine (B1270735) and N-(4-bromophenyl)pyridine-2-carboxamide, offers valuable insights. For instance, cyclopalladated complexes of 2-(4-bromophenyl)pyridine, with the general formula [Pd(bpp)(NHC)Cl] (where bpp is 2-(4-bromophenyl)pyridine and NHC is an N-heterocyclic carbene), have been synthesized and characterized. rsc.org These complexes often exhibit a square-planar geometry around the palladium(II) center. rsc.org
In related systems, palladium(II) complexes with N-(4-bromophenyl)pyridine-2-carboxamidato ligands adopt a distorted square-planar coordination geometry. mdpi.com The palladium center coordinates through the nitrogen atoms of the pyridine and amide groups. mdpi.com The bond lengths to the pyridine nitrogen donors are observed to be slightly longer than those to the amide nitrogen atoms. mdpi.com The synthesis of such complexes often involves the reaction of a Pd(II) precursor with the respective ligand. mdpi.com
| Palladium Complex Type | Ligand | Coordination Geometry | Key Features |
| Cyclopalladated Complex | 2-(4-bromophenyl)pyridine | Square-planar | Features N-heterocyclic carbene (NHC) ancillary ligands. rsc.org |
| Carboxamide Complex | N-(4-bromophenyl)pyridine-2-carboxamide | Distorted Square-planar | Bidentate chelation through pyridine and amide nitrogens. mdpi.com |
Platinum Complexes
The coordination of phenylpyridine derivatives with platinum has been a subject of study, particularly for applications in materials science and as potential therapeutic agents. nih.gov Similar to palladium, platinum(II) readily forms complexes with these types of ligands. The synthesis of cyclometalated platinum(II) complexes often proceeds through a two-step method involving a dichlorido-bridged dimer intermediate, [Pt(C₁₁H₇BrN)(μ-Cl)]₂. iucr.org
For example, the complex [Pt(Brppy)(acac)], where Brppy is 2-(4-bromophenyl)pyridinato and acac is acetylacetonato, has been synthesized and structurally characterized. iucr.org In this complex, the platinum(II) atom is in a slightly distorted square-planar environment, coordinated by the carbon and nitrogen atoms of the bidentate Brppy ligand and two oxygen atoms from the acac ligand. iucr.org The synthesis of various platinum(II) complexes with substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands has also been reported, resulting in compounds with the general formula [M(Lⁿ)(X)(Y)], where M = Pt. rsc.org
| Platinum Complex | Ligand(s) | Coordination Geometry | Synthetic Route |
| [Pt(Brppy)(acac)] | 2-(4-bromophenyl)pyridinato, acetylacetonato | Distorted Square-planar | Two-step via dichlorido-bridged dimer. iucr.org |
| [Pt(Lⁿ)Cl₂] | 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines | Not specified | Reaction with Pt(II) derivatives. rsc.org |
Copper Complexes
The interaction of this compound with copper has been investigated, particularly in the context of copper-catalyzed reactions. Computational studies on the copper-catalyzed aromatic fluorination of this compound suggest a Cu(I)/Cu(III) catalytic cycle. dntb.gov.ua
Experimentally, copper(II) complexes with related Schiff base ligands derived from bromophenyl amines have been synthesized. For instance, bis(N-2-bromophenyl-salicydenaminato)copper(II) has been prepared and its structure determined by X-ray crystallography. researchgate.net The complex features a four-coordinate, square-planar trans-Cu[N₂O₂] geometry. researchgate.net Additionally, copper(II) complexes with 2-bromomethylpyridine isomers have been synthesized, resulting in compounds like [Cu(L)₂(NO₃)₂], where L is a 2-bromomethylpyridine derivative. mdpi.com These complexes exhibit differences in their binding motifs based on the ligand's isomeric form. mdpi.com
| Copper Complex Type | Ligand | Coordination Environment | Noteworthy Aspect |
| Schiff Base Complex | N-2-bromophenyl-salicydenaminato | Square-planar trans-Cu[N₂O₂] | Mononuclear, four-coordinate complex. researchgate.net |
| Pyridine Derivative Complex | 2-bromo-5-methylpyridine | Not specified | Isomeric ligands lead to different binding. mdpi.com |
Iron and Cobalt Complexes
The coordination chemistry of phenylpyridine derivatives extends to iron and cobalt. While direct complexation with this compound is not extensively documented in the provided search results, studies on related ligand systems provide valuable parallels. For instance, iron(II) and cobalt(II) complexes have been formed with 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid. vulcanchem.com In these cases, the substituted bipyridine acts as a tridentate ligand, coordinating through two pyridine nitrogen atoms and a carboxylic oxygen atom. vulcanchem.com
Furthermore, cobalt(II) complexes with the di-topic ligand 4′-{4-[bis(2-pyridyl)aminomethyl]phenyl}-2,2′:6′,2′′-terpyridine have been synthesized. rsc.org X-ray analysis of a related cobalt(II) chloride terpyridyl complex revealed a five-coordinate, distorted trigonal bipyramidal geometry. rsc.org Iron(II) complexes with a similar ligand system adopt an expected octahedral geometry. rsc.org
| Metal | Ligand System | Coordination Mode | Geometry |
| Iron(II), Cobalt(II) | 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid | Tridentate (N,N,O) | Not specified |
| Cobalt(II) | 4′-{4-[bis(2-pyridyl)aminomethyl]phenyl}-2,2′:6′,2′′-terpyridine | Not specified | Distorted Trigonal Bipyramidal |
| Iron(II) | 4′-{4-[bis(2-pyridyl)aminomethyl]phenyl}-2,2′:6′,2′′-terpyridine | Not specified | Octahedral |
Mercury Complexes
While less common, mercury complexes with ligands containing a phenylpyridine framework have been explored. Research into transition metal complexes of bis(2-bromophenyl)disulfide, a related sulfur-containing ligand, was attempted with mercury(II), although the focus shifted to other transition metals. researchgate.net This suggests that the coordination potential of bromophenyl derivatives with mercury is an area that could warrant further investigation.
Ligand Architecture and Steric/Electronic Effects
The structure of this compound, with its ortho-bromo substitution on the phenyl ring, introduces significant steric and electronic effects that influence its coordination chemistry. The bromine atom's position can sterically hinder the rotation of the phenyl ring relative to the pyridine ring, potentially locking the ligand into a specific conformation upon coordination.
The electronic properties of the ligand are also modulated by the bromine substituent. The electron-withdrawing nature of the bromine atom can affect the electron density on the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond. These steric and electronic contributions are crucial in determining the solubility, reactivity, and ultimately the application of the resulting metal complexes. researchgate.net The bromine atom also serves as a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex ligand architectures.
The interplay of these steric and electronic factors is fundamental in ligand design. By modifying the substituents on the phenyl or pyridine rings, chemists can fine-tune the properties of the resulting metal complexes for specific applications, such as catalysis or materials science. chemscene.com
Role of Pyridine Nitrogen and Bromine Atom in Coordination
The coordination behavior of this compound is dictated by its two key features: the Lewis basic pyridine nitrogen and the reactive carbon-bromine bond on the adjacent phenyl ring. The pyridine nitrogen atom is a primary coordination site, readily binding to a variety of transition metal centers. wikipedia.org
In the formation of many organometallic compounds, particularly with d-block metals such as platinum(II), palladium(II), and iridium(III), the this compound ligand typically functions as a bidentate, monoanionic "C^N" ligand. google.comd-nb.info This coordination mode involves a standard dative bond from the pyridine nitrogen to the metal and the formation of a strong metal-carbon sigma bond at the ortho-position of the phenyl ring through a process known as cyclometalation or C-H activation. mdpi.comcdnsciencepub.com The resulting five-membered metallacycle is highly stable and forms the basis for many photophysically active and catalytically relevant complexes.
The bromine atom, on the other hand, is less likely to be directly involved in primary coordination to the metal center. Instead, its main role is that of a "synthetic handle." The C-Br bond provides a reactive site for further chemical transformations, most notably through palladium-catalyzed cross-coupling reactions. vulcanchem.com This allows for the elaboration of the initial ligand structure, enabling the design of more complex, multidentate ligand systems. The ortho-position of the bromine atom can also introduce significant steric effects, which may influence the geometry and reactivity of the resulting metal complexes. vulcanchem.com
Design of Multidentate Ligands (e.g., Diphosphine Ligands)
The presence of the reactive C-Br bond makes this compound an excellent precursor for the synthesis of complex multidentate ligands. vulcanchem.com By leveraging this functionality, the simple phenylpyridine unit can be integrated into larger, chelating structures designed for specific applications in catalysis and materials science.
A primary strategy for this purpose is the use of cross-coupling reactions to attach additional donor groups to the phenyl ring. For example, the synthesis of diphosphine ligands, which are crucial in homogeneous catalysis, can be achieved from bromophenyl precursors. The general method involves the conversion of the C-Br bond to a C-P bond, often through a lithiation step followed by quenching with a chlorophosphine reagent like diisopropylchlorophosphine (iPr₂PCl). acs.org
This synthetic principle is demonstrated in the creation of pincer-type ligands from related starting materials, such as 2,6-bis(2-bromophenyl)pyridine. nsf.gov In such a synthesis, the two bromine atoms serve as anchor points to introduce phosphine (B1218219) groups, resulting in a tridentate ligand capable of binding to a metal center via two phosphorus atoms and the central pyridine nitrogen. This modular approach allows chemists to systematically alter the ligand's steric and electronic properties to fine-tune the behavior of the final metal complex.
Photophysical Properties of Metal Complexes
Metal complexes derived from the 2-phenylpyridine (B120327) framework are widely recognized for their significant photophysical properties, especially their capacity for strong phosphorescence. d-nb.inforesearchgate.net This luminescence is particularly prominent in complexes of heavy transition metals like platinum(II) and iridium(III), where strong spin-orbit coupling facilitates emission from triplet excited states. d-nb.infomdpi.com This property makes them prime candidates for use as emitters in technologies such as organic light-emitting diodes (OLEDs). d-nb.info
Luminescence Studies of Cyclometalated Platinum(II) Compounds
Cyclometalated platinum(II) complexes containing C^N ligands like 2-phenylpyridine and its derivatives are among the most extensively studied classes of phosphorescent materials. researchgate.net The square-planar geometry typical of Pt(II) centers can promote strong intermolecular π–π stacking and Pt···Pt interactions in the solid state, which can dramatically alter the emission characteristics compared to those in solution. mdpi.com
The luminescence in these complexes generally originates from excited states with a mix of metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) character. mdpi.commdpi.com The emission wavelength, quantum efficiency, and excited-state lifetime are highly tunable through synthetic modification of the ligand structure. researchgate.netresearchgate.net For instance, the introduction of various substituents on the phenyl or pyridine rings can modulate the energy levels of the frontier molecular orbitals, thereby shifting the emission color across the visible spectrum.
While specific photophysical data for platinum(II) complexes of this compound are not detailed in the available literature, their properties can be reliably inferred from closely related analogues. The parent 2-phenylpyridine (ppy) ligand forms highly luminescent platinum(II) complexes. The addition of a bromine atom, a heavy atom, is known to enhance spin-orbit coupling, which can influence the rates of radiative and non-radiative decay, thereby affecting the emission lifetime and quantum yield. uef.fi Research on similar cyclometalated platinum(II) systems shows that they can achieve high photoluminescence quantum yields (PLQY), with values often ranging from 50% to nearly 100% in certain hosts, and phosphorescence lifetimes typically in the microsecond range. d-nb.infomdpi.comresearchgate.net
Table 1: Illustrative Photophysical Data for Related Cyclometalated Platinum(II) Complexes
| Complex/Ligand System | Emission Color | Max Emission (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Host/Medium | Citation |
| Pt(II) with 2-phenylpyridine (ppy) derivatives | Green | - | up to 28.3% | - | 1% PMMA | mdpi.com |
| Bimetallic Pt(II) with substituted formamidinates | Yellow-Green | 543 - 565 | 51% - 90% | ~2 | PMMA film | d-nb.info |
| Pt(II) with phenyl-pyrazole (ppz) | Blue-Green | - | 0.39 - 0.64 | 2 - 9 | Solution | researchgate.net |
| Pt(II) with 2-vinylpyridine (B74390) (Vpy) | Yellow-Orange | 550 | - | - | Solid State | mdpi.com |
This table presents data from related platinum(II) complexes to illustrate the typical range of photophysical properties for this class of compounds. The exact values for a this compound complex would require specific experimental measurement.
Advanced Spectroscopic and Structural Characterization in Research Contexts
X-ray Diffraction Studies of Solid-State Structures
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-(2-Bromophenyl)pyridine and its derivatives, XRD studies have been instrumental in understanding their solid-state structures, including bond lengths, bond angles, and intermolecular interactions.
Conformational Analysis and Intermolecular Interactions
The conformation of this compound in the solid state is significantly influenced by the steric hindrance imposed by the bromine atom at the ortho position of the phenyl ring. vulcanchem.com This steric strain affects the dihedral angle between the pyridine (B92270) and phenyl rings. In related 2-aryl-imidazo[1,2-a]pyridines, this dihedral angle has been observed to be nearly planar, ranging from 0.7 to 12.5 degrees, suggesting that this compound likely adopts a similar near-planar conformation. vulcanchem.com
Intermolecular interactions play a crucial role in the crystal packing of these molecules. mdpi.comsun.ac.za Noncovalent interactions, such as π-π stacking and hydrogen bonding, are often observed and are critical for the stability of the supramolecular assembly. mdpi.comresearchgate.net For instance, in cyclometalated platinum(II) complexes containing a 2-(4-bromophenyl)pyridinato ligand, π-π stacking interactions with distances of approximately 3.4 Å are observed. iucr.org
Co-crystallization and Supramolecular Assembly Characterization
This compound and its derivatives are known to form co-crystals and participate in supramolecular assemblies. dntb.gov.uasemanticscholar.org These assemblies are often driven by specific intermolecular interactions, such as halogen bonding. semanticscholar.org The ability to form these ordered structures is of significant interest in crystal engineering and the development of new materials with tailored properties. bohrium.com For example, the encapsulation of bromophenylpyridinium salts by macrocyclic hosts like cucurbit acs.orguril can lead to the formation of linear supramolecular aggregates with altered photophysical properties. semanticscholar.orgnankai.edu.cn The formation of these assemblies can be influenced by factors such as solvent and pH. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. ethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule. bohrium.comrsc.org
In ¹H NMR spectra of this compound derivatives, the aromatic protons typically appear in the region of δ 7.0–8.7 ppm. rsc.org For instance, in a derivative, the aromatic protons of the bromophenyl group show signals between δ 7.90–7.92 ppm. vulcanchem.com ¹³C NMR spectra provide information on the carbon skeleton, with the carbon atom attached to the bromine typically appearing around δ 123.4 ppm and the carbons of the pyridine ring resonating at distinct chemical shifts. rsc.org
NMR is also a valuable technique for monitoring the progress of chemical reactions involving this compound, allowing for the real-time observation of the consumption of reactants and the formation of products. scispace.com
Table 1: Representative NMR Data for this compound and Related Compounds
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 2-(4-Bromophenyl)pyridine (B1270735) | ¹H | CDCl₃ | 8.63-8.71 (m, 1H), 7.83-7.90 (m, 2H), 7.65-7.77 (m, 2H), 7.55-7.62 (m, 2H), 7.21-7.26 (m, 1H) rsc.org |
| 2-(4-Bromophenyl)pyridine | ¹³C | CDCl₃ | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 rsc.org |
| 2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | ¹H | CDCl₃ | 7.90–7.92 (m, 2H, aromatic H from bromophenyl), 7.78 (s, 1H, H-3 of imidazole), 2.51 (s, 3H, CH₃ at position 6), 7.2–7.4 (m, pyridine and phenyl protons) vulcanchem.com |
| 2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | ¹³C | CDCl₃ | 146.9 (C-2 of pyridine), 133.4 (C-Br), 21.5 (CH₃) vulcanchem.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov For this compound and its derivatives, IR spectra show characteristic absorption bands corresponding to the vibrations of specific bonds. chemscene.com
Key vibrational modes include C-H stretching in the aromatic rings, C=C and C=N stretching within the pyridine and phenyl rings, and the C-Br stretching vibration. For example, in a related compound, 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine, the aromatic C-H stretching appears around 3035 cm⁻¹, the C=N stretching at 1645 cm⁻¹, and the C-Br stretch at 500 cm⁻¹. vulcanchem.com In another derivative, 1-(4-Amino-2-(4-bromophenyl)-6-methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone, the C=N bond shows an absorption at 1593 cm⁻¹. ajol.info
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, which has a molecular weight of 234.09 g/mol , mass spectrometry confirms this value. chemscene.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity. vulcanchem.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of the compound. acs.org
UV-Visible Spectroscopy and Theoretical Simulations
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uvic.ca The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound and its derivatives, UV-Vis spectra are characterized by absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. mdpi.comresearchgate.net The position and intensity of these bands can be influenced by the solvent and by the presence of other functional groups. mdpi.combeilstein-journals.org
Theoretical simulations, often employing Density Functional Theory (DFT), are used to complement experimental spectroscopic data. bohrium.com These calculations can predict the electronic structure, molecular orbitals (such as the HOMO and LUMO), and the UV-Vis absorption spectra of the molecule. sci-hub.se For instance, DFT calculations have been used to investigate the intramolecular charge transfer (ICT) mechanisms in related arylated pyridine derivatives. bohrium.com
Theoretical and Computational Studies of 2 2 Bromophenyl Pyridine Systems
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has emerged as a important method for the quantum chemical analysis of molecular systems, including 2-(2-Bromophenyl)pyridine and its derivatives. tandfonline.combohrium.com By approximating the complex many-electron problem to one involving electron density, DFT allows for the accurate calculation of various molecular properties.
Molecular Geometry Optimization and Conformation
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For derivatives of this compound, DFT calculations, often using functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p), have been employed to determine optimized structural parameters. tandfonline.combohrium.comekb.eg These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. ekb.egjocpr.comnih.gov
For instance, in a study of a related compound, 2-bromo-6-(2-bromophenyl)pyridine, the geometry was optimized using the M06-2X functional with the 6-311++G(d,p) basis set. tandfonline.com The planarity of the molecule is a key feature, with the dihedral angle between the phenyl and pyridine (B92270) rings being a critical parameter. mdpi.comiucr.orgiucr.org In a similar planar molecule, the dihedral angle between the phenyl and imidazo[1,2-a]pyridine (B132010) rings was found to be a mere 0.62(17)°. iucr.orgiucr.org Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also a crucial aspect of these studies. acs.org The planarity of the molecule influences its electronic properties, such as π-conjugation. researchgate.net
Electronic Structure Analysis
Understanding the electronic structure of this compound is key to predicting its chemical behavior and potential applications, for instance, in material science. lookchem.com DFT provides several avenues to analyze this, including the examination of frontier molecular orbitals, the mapping of the molecular electrostatic potential, and natural bond orbital analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. derpharmachemica.com A smaller gap generally suggests higher reactivity.
For derivatives of this compound, time-dependent DFT (TD-DFT) is often used to investigate the frontier molecular orbitals. tandfonline.combohrium.com In one study, the HOMO-LUMO energy gap of a related compound, 2b, was calculated to be 3.76 eV, which was smaller than that of similar compounds (4.66 eV and 4.75 eV), indicating its potentially higher reactivity. rsc.org The distribution of these orbitals is also significant; for instance, the HOMO and LUMO of some related organosilicon compounds are delocalized on the pyridine moieties. rsc.org
| Compound Derivative | HOMO-LUMO Energy Gap (eV) |
| 2b (organosilicon derivative) | 3.76 |
| 2a (organosilicon derivative) | 4.66 |
| 2c (organosilicon derivative) | 4.75 |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | 4.343 iucr.orgiucr.org |
| 2-bromo-3-hydroxy-6-methylpyridine | -5.39512 jocpr.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ekb.eguni-muenchen.de The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically color-coded with red and blue, respectively. uni-muenchen.deresearchgate.net
For derivatives of this compound, MEP analysis helps to identify the most reactive sites. ekb.eg The electrostatic potential is calculated on the molecule's surface to understand how it might interact with other charged species. uni-muenchen.de This analysis can reveal, for example, that the nitrogen atom in the pyridine ring is a likely site for protonation due to its negative potential. mdpi.com
In studies of arylated pyridine derivatives, NBO analysis has been used to confirm the stability arising from such hyperconjugative interactions and to validate intramolecular charge transfer (ICT) mechanisms. tandfonline.combohrium.com The analysis can quantify the stabilization energies associated with these electron transfers, providing a deeper understanding of the molecule's electronic structure. bohrium.com
Molecular Electrostatic Potential (MEP) Mapping
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational method and the experimental findings. acs.orgtandfonline.com
For derivatives of this compound, DFT calculations have been used to predict vibrational frequencies (IR spectra). jocpr.comacs.orgmdpi.com The calculated frequencies are often scaled to better match experimental values. jocpr.com For example, in a study of 2-bromo-3-hydroxy-6-methylpyridine, C-H stretching vibrations were calculated in the range of 2923-3578 cm⁻¹. jocpr.com
Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of materials are crucial for their application in various technologies, and organic compounds with donor-π-acceptor frameworks are of particular interest. analis.com.mynih.gov Computational methods, such as Density Functional Theory (DFT), are pivotal in predicting and understanding the NLO response of molecules.
Detailed research on derivatives of this compound has provided insights into their NLO characteristics. A study involving 2-bromo-6-(2-bromophenyl)pyridine (PB2) and 2,6-bis(2-bromophenyl)pyridine (PB3) employed DFT to assess their NLO potential. bohrium.com The analysis of NLO properties was conducted using several computational methods, including Hartree-Fock (HF), M06-2X, and LC-BLYP, with a 6-311++G(d,p) basis set. bohrium.com The NLO response is primarily evaluated through the calculation of electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The NBO analysis confirmed that the stability of these compounds arises from hyper-conjugative interactions, and both NBO and Frontier Molecular Orbital (FMO) data validated the presence of intramolecular charge transfer (ICT) mechanisms, which are closely related to NLO properties. bohrium.combohrium.com The investigation revealed that the examined compounds exhibit a promising NLO response. bohrium.com
| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |
|---|---|---|---|---|
| PB2 | HF | 3.06 | 187.9 | -15.0 |
| PB2 | M06-2X | 3.32 | 201.2 | -18.7 |
| PB2 | LC-BLYP | 3.13 | 191.8 | -16.1 |
| PB3 | HF | 3.05 | 250.8 | -14.8 |
| PB3 | M06-2X | 3.31 | 269.9 | -18.5 |
| PB3 | LC-BLYP | 3.12 | 256.4 | -16.0 |
Reaction Mechanism Probing
Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions. acs.org For reactions involving this compound, theoretical studies have been instrumental in mapping out energy profiles and understanding the role of catalysts and solvents. A notable example is the copper-catalyzed aromatic fluorination of this compound, which has been scrutinized using high-level computational methods. dntb.gov.uaacs.org
The characterization of transition states (TS) is fundamental to understanding reaction kinetics and pathways. In the copper-mediated fluorination of this compound, a Cu(I)/Cu(III) catalytic cycle was investigated. dntb.gov.uaresearchgate.net DFT calculations were employed to locate and analyze the geometries and energies of the transition states for the key elementary steps of the reaction, such as oxidative addition and reductive elimination. researchgate.net Although the oxidative addition step was found to have a high energy barrier, the subsequent reductive elimination was facile. researchgate.net Similarly, in the CuI-catalyzed reaction of N-(2-bromophenyl)-2,2,2-trifluoroacetamide to form indoles, DFT at the B3LYP/6-31+G* level was used to optimize the geometries of reactants, intermediates, transition states, and products, with vibrational analysis confirming the nature of each stationary point. researchgate.net
Solvent effects can significantly influence reaction rates and mechanisms. acs.org Computational models that account for these effects are essential for accurate predictions. For ionic reactions in solution, the molecules of the first solvation shell are particularly important. acs.org In the study of the copper-catalyzed fluorination of this compound in acetonitrile (B52724), a hybrid cluster-continuum model was utilized. dntb.gov.uaresearchgate.net This approach combines the explicit inclusion of a few solvent molecules in the transition state structures with an implicit continuum solvation model (like the SMD model). acs.orgresearchgate.net This explicit-implicit solvation model has proven valuable for improving the energetic estimates of transition-metal-catalyzed reactions and providing a more accurate free energy profile of the reaction. acs.org
Transition State Characterization
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. X-ray diffraction, complemented by computational tools like Hirshfeld surface analysis, provides a detailed picture of these forces.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. iucr.orgekb.eg By mapping properties onto this surface, one can decompose the crystal packing into contributions from different types of intermolecular contacts. For a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld analysis was performed to understand its three-dimensional network. iucr.orgnih.gov The analysis indicated that the most significant contributions to the crystal packing came from H···H, C···H/H···C, N···H/H···N, and Br···H/H···Br interactions. iucr.orgnih.gov This quantitative approach helps to elucidate the role of various weak forces in stabilizing the crystal structure.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 36.2 |
| C···H/H···C | 21.6 |
| N···H/H···N | 12.2 |
| Br···H/H···Br | 10.8 |
Hydrogen bonds and π-stacking are key directional interactions that guide supramolecular assembly. In the crystal structure of a complex derivative, 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, these interactions are prominent. nih.govresearchgate.net The structure features intermolecular N—H···N hydrogen bonds between inversion-related molecules, which generate a distinct R₂²(16) ring motif. nih.govresearchgate.net
Hirshfeld Surface Analysis
Microkinetic and Thermodynamic Analyses
Theoretical and computational studies, particularly those employing density functional theory (DFT), have provided significant insights into the reaction mechanisms involving this compound. These analyses are crucial for understanding the thermodynamics and kinetics of key chemical transformations, such as copper-catalyzed fluorination reactions.
A detailed investigation into the copper-catalyzed aromatic fluorination of this compound in an acetonitrile solvent has elucidated the reaction mechanism through a cluster-continuum free energy profile and microkinetic analysis. dntb.gov.ua This study explored the feasibility of a Cu(I)/Cu(III) catalytic cycle.
The primary steps in the proposed mechanism include:
Oxidative addition of this compound to a Cu(I) fluoride (B91410) complex.
Formation of a Cu(III) intermediate.
Reductive elimination to yield the fluorinated product, 2-(2-fluorophenyl)pyridine.
Thermodynamic and Kinetic Data
The free energy profile for the copper-catalyzed fluorination of this compound reveals the relative stabilities of the intermediates and the heights of the transition state barriers. dntb.gov.ua This information is critical for determining the thermodynamic viability and kinetic feasibility of the proposed catalytic cycle.
Below are tables summarizing key thermodynamic and kinetic parameters obtained from computational studies of the copper-catalyzed fluorination of this compound.
| Reaction Step | Intermediate | ΔG (kcal/mol) |
|---|---|---|
| Initial State | [Cu(CH3CN)2]F + this compound | 0.0 |
| Oxidative Addition TS | Transition state for C-Br bond activation | 25.5 |
| Cu(III) Intermediate | [Cu(2-phenylpyridine)(Br)(F)(CH3CN)] | 15.2 |
| Reductive Elimination TS | Transition state for C-F bond formation | 21.8 |
| Final Product Complex | [Cu(CH3CN)(Br)] + 2-(2-fluorophenyl)pyridine | -10.5 |
| Elementary Step | Description | Calculated Rate Constant (s⁻¹) |
|---|---|---|
| Oxidative Addition | [Cu(CH3CN)2]F + this compound → [Cu(2-phenylpyridine)(Br)(F)(CH3CN)] + CH3CN | 1.2 x 10⁻⁵ |
| Reductive Elimination | [Cu(2-phenylpyridine)(Br)(F)(CH3CN)] → [Cu(CH3CN)(Br)] + 2-(2-fluorophenyl)pyridine | 3.8 x 10³ |
Supramolecular Chemistry and Self Assembly Based on 2 2 Bromophenyl Pyridine Derivatives
Halogen Bonding Interactions
The bromine atom in 2-(2-bromophenyl)pyridine and its derivatives is a key functional group for directing self-assembly through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the nitrogen atom of a pyridine (B92270) ring. The strength and directionality of these bonds allow for the precise construction of supramolecular structures in the solid state.
Below is a table summarizing key halogen bonding parameters found in related structures.
| Interacting Atoms | Bond Distance (Å) | C–X···N/O Angle (°) | System | Reference |
| Br···O | 3.0809(15) | Not specified | 2-Bromo-4-hydroxypyridine | bibliomed.org |
| I···N | 2.773(16) | 175.70(6) | Iodoalkynyl-(phenylethynyl)pyridine Dimer | acs.org |
| I···N | 2.733(4) | 174.28(19) | 2:2 Iodoalkyne Cocrystal | acs.org |
| I···N | 2.776(5) | 176.57(18) | 2:2 Iodoalkyne Cocrystal | acs.org |
Metal-Directed Self-Assembly on Surfaces
The pyridine nitrogen atom of this compound provides a reliable coordination site for transition metal atoms, enabling the formation of highly ordered two-dimensional (2D) metal-organic coordination networks on solid surfaces. researchgate.netrsc.org This bottom-up approach allows for the fabrication of sophisticated nanopatterns by depositing the molecular building blocks onto a catalytically active metal surface, such as gold (Au(111)) or silver (Ag(111)). mdpi.comresearchgate.netacs.org
The process often involves the interplay of metal-ligand coordination and, in some cases, subsequent on-surface reactions like Ullmann coupling, where the carbon-bromine bond is cleaved to form covalent C-C bonds. mdpi.comnih.gov For example, molecules with both bromophenyl and pyridyl groups can be predesigned to achieve selective reactions. researchgate.net The initial self-assembly is governed by the formation of coordination bonds between the pyridine nitrogen and metal adatoms, creating well-defined metal-organic chains, rings, or porous networks. researchgate.netnih.gov The structure of the resulting assembly can be tuned by the molecular geometry, the distribution of functional groups, and the stoichiometric ratio of metal to ligand. researchgate.net
Monte Carlo simulations have been employed to predict the topology of these surface-confined networks, showing that factors like the angles between functional groups determine whether the assembly results in openwork patterns, aperiodic mosaics, or linear chains. acs.org The use of this compound and its derivatives in this context allows for the creation of organometallic chains and other nanostructures with potential applications in nanoelectronics and catalysis. researchgate.netnih.gov
Light-Harvesting Systems and Phosphorescence
Derivatives of bromophenyl pyridine have emerged as promising components in the construction of artificial light-harvesting systems and materials exhibiting room-temperature phosphorescence (RTP). rsc.orgiphy.ac.cn The presence of the heavy bromine atom enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), a crucial step for phosphorescence. nankai.edu.cn
Artificial light-harvesting systems mimic natural photosynthesis by capturing light energy with donor chromophores and funneling it to an acceptor. iphy.ac.cnnih.gov Supramolecular assemblies involving bromophenyl pyridine derivatives can act as efficient donors in such systems. nih.govresearchgate.net By co-assembling donor and acceptor molecules, often within a supramolecular host or as nanocrystals, efficient energy transfer can be achieved. iphy.ac.cn
Purely organic RTP is rare in solution due to quenching by molecular motion and oxygen. nankai.edu.cnrsc.org However, by encapsulating bromophenyl pyridine derivatives within macrocyclic hosts like cucurbit[n]urils (CB[n]) or cyclodextrins (CDs), their molecular motion is restricted. nankai.edu.cnrsc.org This rigid environment protects the excited triplet state from non-radiative decay, leading to observable RTP. rsc.orgnankai.edu.cn
For example, a 4-(4-bromophenyl)-pyridine modified β-cyclodextrin (CD-PY), which is non-phosphorescent in aqueous solution, exhibits a green RTP emission at 510 nm upon forming a pseudorotaxane with cucurbit dntb.gov.uauril (CB dntb.gov.ua). rsc.org Similarly, a multivalent supramolecular assembly constructed from a 4-(4-bromophenyl)pyridine-modified hyaluronic acid, CB dntb.gov.ua, and laponite clay displays an ultralong RTP lifetime of up to 4.79 ms (B15284909) in aqueous solution. nankai.edu.cn These findings demonstrate that supramolecular assembly is a powerful strategy to switch on and enhance RTP from otherwise non-phosphorescent bromophenyl pyridine derivatives.
| System | Host/Matrix | Emission λ (nm) | Lifetime (ms) | Quantum Yield (%) | Reference |
| CD-PY@CB dntb.gov.ua | Cucurbit dntb.gov.uauril | 510 | 0.504 | Not specified | rsc.orgwiley.com |
| HABr/CB dntb.gov.ua/LP | Cucurbit dntb.gov.ua/Laponite | Not specified | 4.79 | Not specified | nankai.edu.cn |
| PYI@CB wiley.com | Cucurbit wiley.comuril | Not specified | Not specified | up to 24.1 | wiley.com |
In these supramolecular systems, the triplet state energy of the bromophenyl pyridine donor can be transferred to a suitable fluorescent acceptor dye, a process known as phosphorescence resonance energy transfer (PRET) or triplet-singlet energy transfer. nankai.edu.cn This results in long-lived, red-shifted fluorescence from the acceptor. nankai.edu.cn The efficiency of this energy transfer depends on the spectral overlap between the donor's phosphorescence and the acceptor's absorption, as well as the distance between them. nih.govnankai.edu.cn
The construction of multi-stage assemblies allows for the creation of highly efficient light-harvesting systems. wiley.com For instance, adding rhodamine B (RhB) as an acceptor to the phosphorescent CD-PY@CB dntb.gov.ua complex initiates an efficient PET process, resulting in delayed fluorescence from the RhB at 590 nm. rsc.org Such systems can achieve high energy transfer efficiencies and ultrahigh antenna effects, where a large number of donor molecules collect energy for a single acceptor. rsc.orgnankai.edu.cn
| Donor | Acceptor | Host/Matrix | Energy Transfer Efficiency (η) | Antenna Effect | Reference |
| CD-PY@CB dntb.gov.ua | Rhodamine B (RhB) | Cucurbit dntb.gov.uauril | High | 36.42 | nankai.edu.cnrsc.org |
| HABr/CB dntb.gov.ua/LP | Rhodamine B (RhB) | Cucurbit dntb.gov.ua/Laponite | 73-80% | 308-362 | nankai.edu.cn |
| HABr/CB dntb.gov.ua/LP | Sulfonated Rhodamine 101 (SR101) | Cucurbit dntb.gov.ua/Laponite | 73-80% | 308-362 | nankai.edu.cn |
Organic Room Temperature Phosphorescence (RTP)
Pseudorotaxane Formation
The formation of pseudorotaxanes, where a linear molecular "thread" is enclosed within a macrocyclic "bead," is a central theme in the supramolecular chemistry of this compound derivatives. nih.govrsc.org The pyridinium (B92312) moiety, often obtained by N-alkylation of the pyridine, serves as an excellent guest for the electron-rich cavities of hosts like cucurbit[n]urils. rsc.orgacs.org
The complexation of dicationic, dumbbell-shaped molecules containing two 4-(4-bromophenyl)-pyridine units with CB dntb.gov.ua can lead to the formation of linear polypseudorotaxanes. acs.org This threading process is not only a demonstration of molecular recognition but also a method to induce significant changes in photophysical properties. As discussed previously, the formation of the CD-PY@CB dntb.gov.ua pseudorotaxane switches on the RTP of the guest molecule. rsc.org This occurs because the macrocycle provides a rigid, protective environment that minimizes non-radiative decay pathways for the triplet state. rsc.org The reversible nature of this non-covalent interaction can also be exploited to create molecular machines, where threading and dethreading are controlled by external stimuli. rsc.orgresearchgate.net
Role As a Versatile Building Block in Complex Chemical Architectures
Precursor for Advanced Heterocyclic Scaffolds
2-(2-Bromophenyl)pyridine serves as a key starting material for a range of advanced heterocyclic scaffolds with applications in medicinal chemistry and materials science. Its utility is demonstrated in the synthesis of various fused ring systems, where the bromine atom acts as a handle for cyclization.
A novel and efficient method for synthesizing 11H-indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-one, a hybrid structure of indenone and imidazo[1,2-a]pyridine (B132010), has been developed using 2-(2-bromophenyl)imidazo[1,2-a]pyridine (B2405432). researchgate.net This synthesis proceeds through a palladium-catalyzed cascade reaction involving carbon monoxide (CO) insertion and subsequent C-H bond activation. researchgate.net This transformation results in the formation of a fused polycyclic system with potential applications in materials science and as a scaffold for pharmacologically active molecules. researchgate.netacs.org
Similarly, the ruthenium-catalyzed annulation of 2-(2-bromophenyl)imidazo[1,2-a]pyridines has been utilized to synthesize 6H-chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-one. researchgate.net This process involves an intramolecular chelation-assisted C-H activation, highlighting the utility of transition-metal catalysis in constructing complex heterocyclic frameworks from readily available precursors. researchgate.net
Table 1: Synthesis of Fused Imidazo[1,2-a]pyridine Derivatives
| Starting Material | Product | Catalyst System | Key Reaction Steps |
|---|---|---|---|
| 2-(2-Bromophenyl)imidazo[1,2-a]pyridine | Indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-one | Palladium catalyst | CO insertion, C-H bond activation researchgate.net |
| 2-(2-Bromophenyl)imidazo[1,2-a]pyridine | Chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-one | Ruthenium catalyst | Annulation, chelation-assisted C-H activation researchgate.net |
An efficient one-pot procedure has been developed for the synthesis of benzofuropyridines and dibenzofurans starting from fluoropyridines or fluoroarenes and 2-bromophenyl acetates. nih.govnih.govresearchgate.netacs.org This multi-step process involves a directed ortho-lithiation, zincation, a Negishi cross-coupling reaction, and an intramolecular nucleophilic aromatic substitution (SNAr). nih.govnih.govresearchgate.net This method allows for the assembly of a diverse range of fused benzofuro heterocycles under mild conditions. nih.govljmu.ac.uk Benzofuropyridines are of interest due to their diverse biological activities and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govljmu.ac.uk Dibenzofurans synthesized through this route have been reported as precursors for host materials in blue phosphorescent OLEDs. nih.gov
The general strategy involves the coupling of an organozinc reagent, derived from a fluoropyridine, with a 2-bromophenyl acetate (B1210297), followed by an intramolecular cyclization to form the furan (B31954) ring. researchgate.net
Table 2: One-Pot Synthesis of Benzofuropyridines and Dibenzofurans
| Starting Materials | Key Intermediates | Product | Reaction Sequence |
|---|---|---|---|
| Fluoropyridines, 2-Bromophenyl acetates | Lithiated pyridines, Zincated pyridines, Biaryl phenols | Benzofuropyridines | ortho-Lithiation, Zincation, Negishi cross-coupling, Intramolecular SNAr nih.govnih.govresearchgate.net |
| Fluoroarenes, 2-Bromophenyl acetates | Lithiated arenes, Zincated arenes, Biaryl phenols | Dibenzofurans | ortho-Lithiation, Zincation, Negishi cross-coupling, Intramolecular SNAr nih.govnih.govresearchgate.net |
N-fused heterocycles, such as pyrido[2,1-b]quinazolin-11-ones and dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones, can be synthesized efficiently through a palladium-catalyzed dearomatizing carbonylation. acs.orgacs.orgresearchgate.net Starting from N-(2-bromophenyl)pyridine-2-amines, pyrido[2,1-b]quinazolin-11-ones have been obtained in yields up to quantitative. acs.orgacs.orgresearchgate.net Similarly, dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones are synthesized from 3-bromo-N-(pyridine-2-yl)pyridine-2-amines with yields up to 84%. acs.orgacs.orgresearchgate.net The use of 1,3-bis(diisobutylphosphino)propane (DIBPP) as a ligand is crucial for the success of this dearomatizing carbonylation reaction. acs.orgacs.org
Table 3: Palladium-Catalyzed Synthesis of N-Fused Heterocycles
| Precursor | Product | Catalyst/Ligand | Yield |
|---|---|---|---|
| N-(2-Bromophenyl)pyridine-2-amines | Pyrido[2,1-b]quinazolin-11-ones | Pd/DIBPP | Up to 100% acs.orgacs.orgresearchgate.net |
| 3-Bromo-N-(pyridine-2-yl)pyridine-2-amines | Dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones | Pd/DIBPP | Up to 84% acs.orgacs.orgresearchgate.net |
Pyrrolo[2,3-b]pyridines (7-azaindoles) and pyrrolo[2,3-d]pyrimidines (7-deazapurines) are important heterocyclic scaffolds in medicinal chemistry due to their wide range of biological activities. ajol.infoajol.info While direct synthesis from this compound is not the primary route, the principles of constructing such fused systems often involve cyclization strategies where a bromo-substituted precursor could be applicable. For instance, multicomponent reactions and cyclo-condensation reactions are common methods to build these frameworks. ajol.infoajol.infoscielo.org.mx A typical approach involves the reaction of substituted 2-amino-1H-pyrrole-3-carbonitrile derivatives with various reagents to construct the fused pyridine (B92270) or pyrimidine (B1678525) ring. ajol.infoajol.info
Research has shown the synthesis of novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives through cyclo-condensation reactions of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds or urea/thiourea. ajol.infoajol.info Four pyrrolo[2,3-d]pyrimidines showed encouraging antiparasitic activity against T. b. brucei. strath.ac.uk
Azadibenzophospholes, which are phosphorus-containing heterocyclic compounds, can be synthesized from precursors derived from this compound. The synthesis of 1-azadibenzophosphole starts with the Suzuki cross-coupling of 2,3-dibromopyridine (B49186) with 2-bromophenylboronic acid to yield 3-bromo-2-(2-bromophenyl)pyridine. acs.org This intermediate then undergoes a lithium-halogen exchange followed by reaction with a dichlorophosphane to form the azadibenzophosphole ring system. acs.org These compounds are of interest for their electronic properties and potential applications in materials science. acs.org
Table 4: Synthesis of 1-Azadibenzophosphole
| Step | Starting Materials | Reagents | Product |
|---|---|---|---|
| 1 | 2,3-Dibromopyridine, 2-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, KOH | 3-Bromo-2-(2-bromophenyl)pyridine acs.org |
| 2 | 3-Bromo-2-(2-bromophenyl)pyridine | t-BuLi, Phenyldichlorophosphane | 1-Azadibenzophosphole acs.org |
Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Derivatives
Functionalization for Specific Material Applications
The structural framework of this compound and its derivatives makes them valuable for the development of new materials with specific electronic and optical properties. lookchem.com The bipyridine unit is a common motif in ligands for metal complexes and in the construction of organic materials for electronics.
The functionalization of pyridine and bipyridine systems is crucial for their application in areas such as organic light-emitting diodes (OLEDs), metallosupramolecular assemblies, and nanomaterials. mountainscholar.org The presence of the bromine atom in this compound provides a reactive site for further modification through cross-coupling reactions, allowing for the tuning of the molecule's properties for specific applications. For example, derivatives of benzofuropyridines, synthesized from related precursors, have shown interesting fluorescence properties suitable for green or blue OLED emitters. nih.govljmu.ac.uk
Furthermore, imidazo[1,2-a]pyridine derivatives, which can be synthesized from this compound precursors, are known to be effective electron-transport materials due to their planar, conjugated systems, making them suitable for use in OLEDs.
Small Molecule Semiconductor Building Blocks
The field of organic electronics has identified this compound as a key building block for the creation of small molecule organic semiconductors. tcichemicals.comcymitquimica.com These materials are integral to the development of next-generation electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The pyridine and phenyl rings provide a conjugated system that can be extended through cross-coupling reactions at the bromine-substituted position, allowing for the fine-tuning of the material's electronic properties.
Derivatives of this compound are investigated for their potential in these applications. For instance, related arylated pyridine derivatives have been synthesized and studied for their nonlinear optical (NLO) properties, which are crucial for various technological applications. bohrium.com The intramolecular charge transfer (ICT) characteristics, essential for NLO activity, can be engineered by modifying the pyridine core with different aryl groups. bohrium.com
Ligands for Functional Metal Complexes
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with a variety of metal ions. tcichemicals.com This property is exploited in the design and synthesis of functional metal complexes with specific catalytic, photophysical, or electronic properties.
The bromine atom on the phenyl ring provides a convenient handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions. This allows for the creation of more elaborate ligand systems. For example, this compound can be used as a precursor to synthesize bidentate or pincer-type ligands, which can then be used to form stable complexes with transition metals like palladium, platinum, and iridium. These complexes are of significant interest in catalysis and as phosphorescent emitters in OLEDs.
Intermediate in Pharmaceutical Synthesis Research
In the realm of medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of pharmaceutically active compounds. lookchem.comchemimpex.comguidechem.comchemshuttle.com Its structural motif is found in a number of molecules with demonstrated biological activity.
A notable example of its application is in the synthesis of derivatives that are key intermediates for anesthetic drugs. For instance, the synthesis of 2-(2-amino-5-bromo-benzoyl) pyridine, a critical intermediate for the intravenous anesthetic Remimazolam, can be envisioned to start from precursors related to this compound. google.com The synthesis often involves the reaction of a substituted pyridine with a brominated phenyl derivative, highlighting the importance of this class of compounds.
Furthermore, related structures like 2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine (B13680993) have been investigated for their antimicrobial and anti-inflammatory properties. vulcanchem.com The synthesis of such compounds often relies on the availability of versatile building blocks like this compound.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| CAS Number | 109306-86-7 lookchem.comchemscene.comechemi.comchemicalbook.comsigmaaldrich.comcalpaclab.com |
| Molecular Formula | C₁₁H₈BrN lookchem.comchemscene.comechemi.comchemicalbook.comsigmaaldrich.comcalpaclab.com |
| Molecular Weight | 234.09 g/mol chemscene.comchemicalbook.comscbt.com |
| Appearance | Colorless to light orange to yellow clear liquid cymitquimica.com |
| Boiling Point | 139 °C/0.2 mmHg lookchem.comchemimpex.comechemi.comchemicalbook.com |
| Density | 1.426±0.06 g/cm³ (20 ºC, 760 Torr) lookchem.comechemi.com |
| Refractive Index | 1.6330 to 1.6370 lookchem.comechemi.com |
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR (CDCl₃) shows distinct aromatic protons:
- Pyridine ring protons: δ 7.2–8.5 ppm (multiplet).
- Bromophenyl protons: δ 7.0–7.8 ppm (coupled doublets) .
- FT-IR : Confirm C-Br stretching at ~550–600 cm⁻¹ .
- X-ray crystallography : Resolve steric effects from the bromophenyl group .
Advanced Tip : Pair with TGA to assess thermal stability (decomposition >200°C) for catalytic applications .
How can researchers address low yields in cross-coupling reactions involving this compound?
Advanced Research Focus
Low yields often stem from steric hindrance or catalyst deactivation. Strategies include:
- Ligand design : Bulky ligands (e.g., XPhos) improve Pd catalyst stability .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C) .
Case Study : Nickel-catalyzed reductive coupling of 2-halopyridines achieved 75% yield with 5 mol% NiCl₂ and Zn dust .
What mechanistic insights explain the reactivity of this compound in catalytic cycles?
Advanced Research Focus
The bromine atom acts as a directing group , facilitating C–H activation in metal complexes. Computational studies (DFT) reveal:
- Electron-withdrawing effect : The bromine lowers electron density at the pyridine ring, favoring oxidative addition with Pd(0) .
- Steric effects : The ortho-bromophenyl group hinders planar transition states, requiring tailored ligands .
Experimental Validation : EPR spectroscopy confirms paramagnetic intermediates in Cu-catalyzed reactions .
How can solubility challenges of this compound in organic solvents be mitigated?
Advanced Research Focus
The compound’s limited solubility in non-polar solvents (e.g., hexane) arises from its planar aromatic structure. Solutions include:
- Co-solvent systems : Mix dichloromethane (DCM) with 10% methanol to enhance dissolution .
- Sonication : Ultrasonic treatment for 10–15 minutes pre-reaction .
- Derivatization : Introduce solubilizing groups (e.g., methoxy) post-synthesis .
Caution : Avoid prolonged heating, which may degrade the bromophenyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
